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Compound of Interest

Compound Name:
1-(3,5-Difluoro-4-

methoxyphenyl)ethanone

Cat. No.: B064401 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ketone derivatives with the

molecular formula C9H8F2O2. The primary focus is on the isomers of difluorophenyl

hydroxypropanones, which are key intermediates in the synthesis of various pharmaceutically

active compounds. The strategic incorporation of fluorine atoms can significantly enhance the

metabolic stability, binding affinity, and bioavailability of drug candidates, making these

compounds of high interest in medicinal chemistry.

Isomers of C9H8F2O2 Ketone Derivatives
The ketone derivatives of C9H8F2O2 are primarily isomers of 1-(difluorophenyl)-2-

hydroxypropan-1-one and 1-(difluorophenyl)-3-hydroxypropan-1-one. The positioning of the two

fluorine atoms on the phenyl ring gives rise to a number of positional isomers.

Data Presentation
The following tables summarize the identified isomers and their available physicochemical

data. It is important to note that experimental data for many of these specific isomers are not

readily available in public databases and may require targeted synthesis and characterization.

Table 1: Isomers of 1-(Difluorophenyl)-2-hydroxypropan-1-one
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IUPAC
Name

Molecular
Formula

Molecular
Weight (
g/mol )

Predicted
Boiling
Point (°C)

Predicted
Density
(g/cm³)

Predicted
pKa

1-(2,3-

Difluoropheny

l)-2-

hydroxypropa

n-1-one

C9H8F2O2 186.16 260.2 ± 25.0 1.294 ± 0.06 12.55 ± 0.20

(R)-1-(2,4-

Difluoropheny

l)-2-

hydroxypropa

n-1-one[1][2]

C9H8F2O2 186.16
260.2 ±

25.0[2]

1.294 ±

0.06[2]

12.55 ±

0.20[2]

1-(2,5-

Difluoropheny

l)-2-

hydroxypropa

n-1-one

C9H8F2O2 186.16 260.2 ± 25.0 1.294 ± 0.06 12.55 ± 0.20

1-(2,6-

Difluoropheny

l)-2-

hydroxypropa

n-1-one

C9H8F2O2 186.16 260.2 ± 25.0 1.294 ± 0.06 12.55 ± 0.20

1-(3,4-

Difluoropheny

l)-2-

hydroxypropa

n-1-one

C9H8F2O2 186.16 260.2 ± 25.0 1.294 ± 0.06 12.55 ± 0.20

1-(3,5-

Difluoropheny

l)-2-

hydroxypropa

n-1-one

C9H8F2O2 186.16 260.2 ± 25.0 1.294 ± 0.06 12.55 ± 0.20
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Table 2: Isomers of 1-(Difluorophenyl)-3-hydroxypropan-1-one
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IUPAC
Name

Molecular
Formula

Molecular
Weight (
g/mol )

Predicted
Boiling
Point (°C)

Predicted
Density
(g/cm³)

Predicted
pKa

1-(2,3-

Difluoropheny

l)-3-

hydroxypropa

n-1-one

C9H8F2O2 186.16
Data not

available

Data not

available

Data not

available

1-(2,4-

Difluoropheny

l)-3-

hydroxypropa

n-1-one

C9H8F2O2 186.16
Data not

available

Data not

available

Data not

available

1-(2,5-

Difluoropheny

l)-3-

hydroxypropa

n-1-one

C9H8F2O2 186.16
Data not

available

Data not

available

Data not

available

1-(2,6-

Difluoropheny

l)-3-

hydroxypropa

n-1-one

C9H8F2O2 186.16
Data not

available

Data not

available

Data not

available

1-(3,4-

Difluoropheny

l)-3-

hydroxypropa

n-1-one

C9H8F2O2 186.16
Data not

available

Data not

available

Data not

available

1-(3,5-

Difluoropheny

l)-3-

hydroxypropa

n-1-one

C9H8F2O2 186.16
Data not

available

Data not

available

Data not

available
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Note: Predicted data is based on computational models and may differ from experimental

values.

Another potential isomer is a hydroxy-substituted difluoropropiophenone:

Table 3: Other Isomers

IUPAC Name
Molecular
Formula

Molecular
Weight ( g/mol
)

XLogP3-AA Exact Mass

1-(3,5-Difluoro-4-

hydroxyphenyl)pr

opan-1-one[3]

C9H8F2O2 186.15[3] 1.9[3] 186.04923582[3]

1-(3,4-Difluoro-5-

hydroxyphenyl)pr

opan-1-one[4]

C9H8F2O2 186.15[4] 1.9[4] 186.04923582[4]

Experimental Protocols
The synthesis of these target compounds can be achieved through a two-step process: Friedel-

Crafts acylation to form the corresponding difluoropropiophenone, followed by α-hydroxylation.

Synthesis of 1-(Difluorophenyl)propan-1-one via Friedel-
Crafts Acylation
This protocol describes a general method for the Friedel-Crafts acylation of a difluorobenzene

with propanoyl chloride.

Materials:

Appropriate difluorobenzene (e.g., 1,2-difluorobenzene, 1,3-difluorobenzene, or 1,4-

difluorobenzene)

Propanoyl chloride

Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (DCM)

Concentrated hydrochloric acid (HCl)

Crushed ice

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate (MgSO₄)

Ethyl acetate

Hexane

Procedure:

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping

funnel under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum

chloride (1.1 equivalents) in anhydrous DCM.

Cooling: Cool the suspension to 0 °C in an ice bath.

Addition of Acyl Chloride: Slowly add propanoyl chloride (1.0 equivalent) to the stirred

suspension.

Addition of Difluorobenzene: Add the difluorobenzene (1.0 equivalent) dropwise to the

mixture, maintaining the temperature at 0 °C.

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at

room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography

(TLC).

Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed

ice and concentrated HCl to decompose the aluminum chloride complex.

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and

extract the aqueous layer twice with DCM.
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Washing: Combine the organic layers and wash sequentially with water, saturated sodium

bicarbonate solution, and brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove

the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the crude product by column chromatography on silica gel using a mixture

of ethyl acetate and hexane as the eluent to yield the desired 1-(difluorophenyl)propan-1-

one.

Synthesis of 1-(Difluorophenyl)-2-hydroxypropan-1-one
via α-Hydroxylation
This protocol describes the α-hydroxylation of a 1-(difluorophenyl)propan-1-one using m-

chloroperoxybenzoic acid (m-CPBA) in a Rubottom oxidation-type reaction after conversion to

its silyl enol ether.

Materials:

1-(Difluorophenyl)propan-1-one (from step 2.1)

Chlorotrimethylsilane (TMSCl)

Triethylamine (Et₃N)

Anhydrous N,N-Dimethylformamide (DMF)

m-Chloroperoxybenzoic acid (m-CPBA)

Dichloromethane (DCM)

Saturated sodium sulfite solution

Saturated sodium bicarbonate solution

Anhydrous sodium sulfate (Na₂SO₄)

Ethyl acetate
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Hexane

Procedure:

Formation of Silyl Enol Ether: In a dry flask under an inert atmosphere, dissolve the 1-

(difluorophenyl)propan-1-one (1.0 equivalent) in anhydrous DMF. Add triethylamine (1.5

equivalents) followed by the dropwise addition of chlorotrimethylsilane (1.2 equivalents). Stir

the mixture at room temperature until the reaction is complete (monitored by TLC).

Work-up of Silyl Enol Ether: Quench the reaction with cold water and extract with a mixture

of hexane and ethyl acetate. Wash the organic layer with water and brine, dry over

anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude silyl enol ether is

often used in the next step without further purification.

Oxidation: Dissolve the crude silyl enol ether in DCM and cool to 0 °C. Add m-CPBA (1.1

equivalents) portion-wise. Stir the reaction at 0 °C and allow it to warm to room temperature.

Quenching and Work-up: Quench the reaction by adding saturated sodium sulfite solution.

Separate the layers and wash the organic layer with saturated sodium bicarbonate solution

and brine.

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel using an

appropriate solvent system (e.g., ethyl acetate/hexane) to afford the desired 1-

(difluorophenyl)-2-hydroxypropan-1-one.

Signaling Pathways and Experimental Workflows in
Drug Development
The development of novel ketone derivatives as potential drug candidates follows a structured

workflow from initial discovery to clinical trials. This process involves a multidisciplinary

approach to identify, optimize, and validate the safety and efficacy of a new chemical entity.
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Small Molecule Drug Discovery and Development
Workflow
The following diagram illustrates a typical workflow for the discovery and development of a

small molecule drug candidate.

Discovery Phase

Preclinical Development
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b064401#iupac-name-for-c9h8f2o2-ketone-derivative]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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